Stannane, dibromobis(pentafluorophenyl)-
Description
Stannane, dibromobis(pentafluorophenyl)- (CAS 19127-36-7) is an organotin compound with the molecular formula C₁₂H₄Br₂F₁₀Sn. Its structure comprises a central tin atom bonded to two bromine atoms and two pentafluorophenyl (C₆F₅) groups (Figure 1). The pentafluorophenyl substituents introduce strong electron-withdrawing effects, while the bromine atoms contribute to its reactivity and stability . This compound is synthesized for applications in catalysis, materials science, and as a precursor for hypercoordinated tin complexes .
Properties
CAS No. |
5375-99-5 |
|---|---|
Molecular Formula |
C12Br2F10Sn |
Molecular Weight |
612.63 g/mol |
IUPAC Name |
dibromo-bis(2,3,4,5,6-pentafluorophenyl)stannane |
InChI |
InChI=1S/2C6F5.2BrH.Sn/c2*7-2-1-3(8)5(10)6(11)4(2)9;;;/h;;2*1H;/q;;;;+2/p-2 |
InChI Key |
PMDROAZDYBXXRB-UHFFFAOYSA-L |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(Br)Br)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, dibromobis(pentafluorophenyl)- typically involves the reaction of pentafluorophenylmagnesium bromide with tin(IV) bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures to ensure complete reaction and to avoid side reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key steps involve the preparation of pentafluorophenylmagnesium bromide and its subsequent reaction with tin(IV) bromide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Stannane, dibromobis(pentafluorophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Coupling Reactions: It can participate in coupling reactions to form larger organometallic complexes
Common Reagents and Conditions
Common reagents used in reactions with stannane, dibromobis(pentafluorophenyl)- include Grignard reagents, organolithium compounds, and various nucleophiles. Reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield new organotin compounds with different functional groups .
Scientific Research Applications
Stannane, dibromobis(pentafluorophenyl)- has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including coupling reactions and polymerizations.
Material Science: It is used in the synthesis of advanced materials, such as organometallic frameworks and nanomaterials.
Medicinal Chemistry: It is explored for its potential use in drug development and as a precursor for bioactive organotin compounds
Mechanism of Action
The mechanism of action of stannane, dibromobis(pentafluorophenyl)- involves its ability to act as a Lewis acid, facilitating various chemical reactions. The tin center can coordinate with electron-rich species, promoting bond formation and cleavage. The presence of pentafluorophenyl groups enhances its reactivity by stabilizing the tin center and providing electron-withdrawing effects .
Comparison with Similar Compounds
Molecular Structure Highlights :
- Coordination Geometry : The tin center adopts a tetrahedral geometry, with bond lengths and angles optimized via DFT methods (PBE0-GD3BJ and M05-2X) .
- Electron Distribution : The electronegative fluorine atoms stabilize the tin center, reducing susceptibility to oxidation.
Comparison with Similar Organotin Compounds
Structural and Functional Group Variations
The following table compares stannane, dibromobis(pentafluorophenyl)- with structurally related organotin compounds:
Thermal and Stability Properties
- Thermal Stability: The pentafluorophenyl groups in stannane, dibromobis(pentafluorophenyl)- enhance thermal stability by promoting intermolecular Ar-ArF interactions, increasing glass transition temperatures (Tg) compared to non-fluorinated analogs (e.g., dichlorobis(phenylmethyl)-stannane) . In contrast, tributylfluoro-stannane polymers exhibit lower stability due to flexible alkyl chains .
Decomposition Pathways :
Spectroscopic and Computational Insights
- ¹¹⁹Sn NMR Chemical Shifts :
- DFT Studies :
- PBE0-GD3BJ calculations predict bond lengths within 2% error of experimental data, validating its tetrahedral geometry .
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